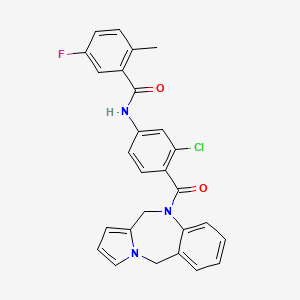
Lixivaptan
Übersicht
Beschreibung
Lixivaptan ist ein oral wirksamer, nicht-peptidischer, selektiver Vasopressin-2-Rezeptor-Antagonist. Es wird als Prüfpräparat von Palladio Biosciences, Inc., einer Tochtergesellschaft von Centessa Pharmaceuticals plc, entwickelt. This compound befindet sich derzeit in der klinischen Phase-III-Entwicklung zur Behandlung der autosomal-dominanten polyzystischen Nierenerkrankung (ADPKD), der häufigsten Form der polyzystischen Nierenerkrankung .
Wissenschaftliche Forschungsanwendungen
Lixivaptan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the effects of vasopressin receptor antagonists on various biological processes. In biology, this compound is used to investigate the role of vasopressin receptors in kidney function and water balance. In medicine, this compound is being developed as a treatment for hyponatremia and ADPKD. In industry, this compound is used in the development of new therapeutic agents targeting vasopressin receptors .
Wirkmechanismus
Target of Action
Lixivaptan is an orally-active, non-peptide, selective vasopressin 2 receptor antagonist . The primary target of this compound is the vasopressin receptor 2 (V2R) located in kidney tubular epithelial cells .
Mode of Action
This compound inhibits the binding of arginine vasopressin to the vasopressin receptor 2 (V2R) in kidney tubular epithelial cells . This inhibition results in a net effect of aquaresis, or electrolyte-free water excretion . This property of this compound explains its use as therapies to treat euvolemic and hypervolemic hyponatremia .
Biochemical Pathways
The inhibition of the V2R by this compound affects the vasopressin-cAMP/PKA signaling cascade . Genetic mutations associated with Autosomal Dominant Polycystic Kidney Disease (ADPKD) cause an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which results in increased cellular proliferation and cyst formation and expansion in the kidney . Because intracellular cAMP is a secondary messenger for vasopressin acting at V2R, this compound can restore normal levels of intracellular cAMP, thereby delaying cyst growth .
Pharmacokinetics
It is known that this compound is administered orally
Result of Action
The result of this compound’s action is a reduction in kidney size and cyst volume in animal models of PKD . In particular, this compound has demonstrated beneficial effects on cystic disease progression in rat and mouse models of ADPKD . It has also been shown to improve polycystic disease symptoms .
Action Environment
The action environment of this compound is primarily the kidney, where it interacts with the V2R in kidney tubular epithelial cells It is known that this compound is being developed for the treatment of adpkd, a genetic condition that causes cysts to develop in the kidneys
Biochemische Analyse
Biochemical Properties
Lixivaptan plays a significant role in biochemical reactions by acting as a vasopressin 2 receptor antagonist. It inhibits the binding of arginine vasopressin to vasopressin receptor 2 in kidney tubular epithelial cells, leading to a net effect of aquaresis, or electrolyte-free water excretion . This compound interacts with various biomolecules, including the vasopressin receptor 2, cyclic adenosine monophosphate (cAMP), and aquaporin-2 (AQP2). The interaction with vasopressin receptor 2 inhibits the vasopressin-induced increase in cAMP levels, which in turn prevents the phosphorylation of AQP2 and its trafficking to the apical plasma membrane .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In renal collecting duct cells, this compound prevents the vasopressin-induced increase in cAMP levels and AQP2 phosphorylation, thereby inhibiting water reabsorption . This results in increased urine output and reduced water retention. Additionally, this compound has been shown to decrease kidney weight, cysts, and cAMP levels in animal models of polycystic kidney disease, indicating its potential to preserve renal function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the vasopressin receptor 2, which inhibits the receptor’s activation by arginine vasopressin . This inhibition prevents the downstream signaling cascade that leads to the increase in cAMP levels and subsequent phosphorylation of AQP2. By blocking this pathway, this compound effectively reduces water reabsorption in the kidneys, leading to increased urine output and decreased water retention .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its efficacy in preventing the vasopressin-induced increase in cAMP levels and AQP2 phosphorylation over extended periods . Long-term studies in animal models have demonstrated that this compound can reduce kidney size and cyst volume, indicating its potential for sustained therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In PCK rats, a validated animal model of polycystic kidney disease, low-dose this compound showed a significant reduction in kidney weight, cystic burden, and cAMP levels, along with preserved renal function . Higher doses of this compound were less efficacious, suggesting a threshold effect where optimal dosing is crucial for maximizing therapeutic benefits .
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of water reabsorption in the kidneys. It interacts with the vasopressin receptor 2 and cAMP signaling pathway, which are critical for the regulation of aquaporin-2 trafficking and function . By inhibiting this pathway, this compound effectively reduces water reabsorption and promotes aquaresis .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with the vasopressin receptor 2 . It binds to the receptor in kidney tubular epithelial cells, preventing the vasopressin-induced signaling cascade that leads to water reabsorption . This targeted distribution ensures that this compound exerts its effects specifically in the kidneys, where it is needed most.
Subcellular Localization
The subcellular localization of this compound is primarily in the renal collecting duct cells, where it interacts with the vasopressin receptor 2 and aquaporin-2 . By preventing the phosphorylation and trafficking of aquaporin-2 to the apical plasma membrane, this compound effectively reduces water reabsorption and promotes aquaresis . This specific localization ensures that this compound exerts its effects precisely where it is needed to regulate water balance in the body.
Vorbereitungsmethoden
Die Synthese von Lixivaptan umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der Syntheseweg beinhaltet typischerweise die Verwendung eines Benzodiazepinderivats als Ausgangsmaterial. Die Reaktionsbedingungen umfassen die Verwendung spezifischer Reagenzien und Lösungsmittel, um die gewünschten chemischen Umwandlungen zu erreichen. Industrielle Produktionsverfahren für this compound sind so konzipiert, dass Ausbeute und Reinheit optimiert und gleichzeitig die Verwendung gefährlicher Reagenzien und Lösungsmittel minimiert wird .
Analyse Chemischer Reaktionen
Lixivaptan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und der Art der verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zur Bildung von hydroxylierten Derivaten führen, während Reduktionsreaktionen zur Bildung von reduzierten Analoga führen können .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird this compound als Modellverbindung verwendet, um die Auswirkungen von Vasopressin-Rezeptor-Antagonisten auf verschiedene biologische Prozesse zu untersuchen. In der Biologie wird this compound verwendet, um die Rolle von Vasopressin-Rezeptoren bei der Nierenfunktion und dem Wasserhaushalt zu untersuchen. In der Medizin wird this compound zur Behandlung von Hyponatriämie und ADPKD entwickelt. In der Industrie wird this compound bei der Entwicklung neuer therapeutischer Wirkstoffe verwendet, die auf Vasopressin-Rezeptoren abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Antagonisierung des Vasopressin-2-Rezeptors (V2R). Dieser Rezeptor befindet sich hauptsächlich in den Sammelrohren der Niere, wo er eine entscheidende Rolle bei der Regulation der Wasserresorption spielt. Durch Blockierung der Bindung von Arginin-Vasopressin an V2R verhindert this compound die Insertion von Aquaporin-2-Kanälen in die apikale Membran der Nierensammelrohrzellen. Dies führt zu einer erhöhten Ausscheidung von freiem Wasser (aquaretischer Effekt) und einer Normalisierung des Serum-Natriumspiegels. Die molekularen Ziele und Signalwege, die an diesem Mechanismus beteiligt sind, umfassen die Vasopressin-cAMP/PKA-Signalkaskade und die Regulation des Aquaporin-2-Traffickings .
Vergleich Mit ähnlichen Verbindungen
Lixivaptan gehört zur Klasse der Vasopressin-Rezeptor-Antagonisten, auch bekannt als Vaptane. Ähnliche Verbindungen in dieser Klasse sind Tolvaptan, Conivaptan und Satavaptan. Im Vergleich zu diesen Verbindungen hat this compound ein geringeres Risiko für Hepatotoxizität und ein günstigeres Sicherheitsprofil gezeigt. So wurde Tolvaptan, ein weiterer V2R-Antagonist, bei einigen Patienten mit klinisch signifikanter Leberschädigung in Verbindung gebracht. Im Gegensatz dazu hat this compound in präklinischen und klinischen Studien ein geringeres Potenzial für Lebertoxizität gezeigt .
Eigenschaften
IUPAC Name |
N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClFN3O2/c1-17-8-9-19(29)13-23(17)26(33)30-20-10-11-22(24(28)14-20)27(34)32-16-21-6-4-12-31(21)15-18-5-2-3-7-25(18)32/h2-14H,15-16H2,1H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHTXRNHTVLQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168472 | |
| Record name | Lixivaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168079-32-1 | |
| Record name | Lixivaptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168079-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lixivaptan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168079321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lixivaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06666 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lixivaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIXIVAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5X4B082E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
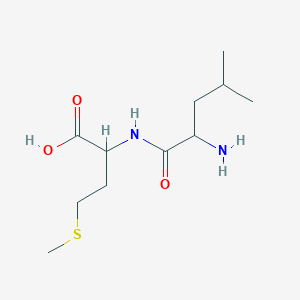
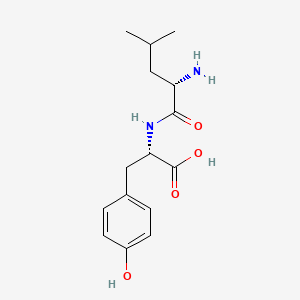
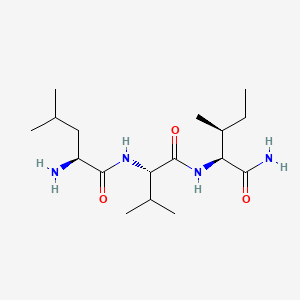
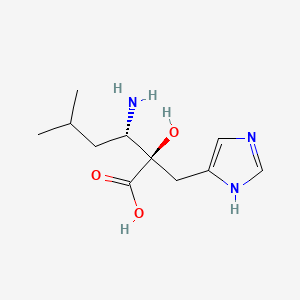
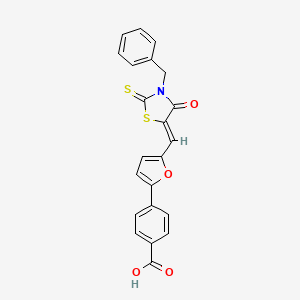
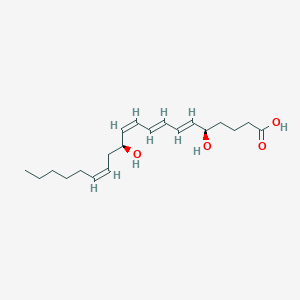
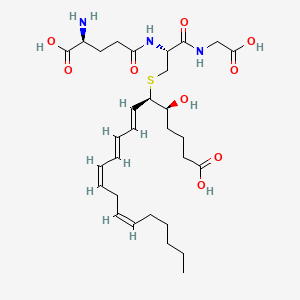
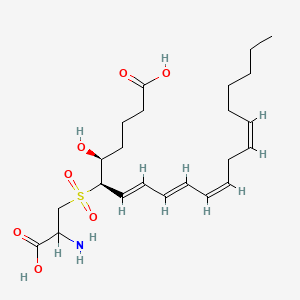
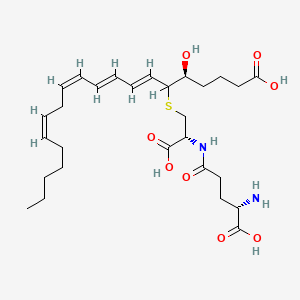
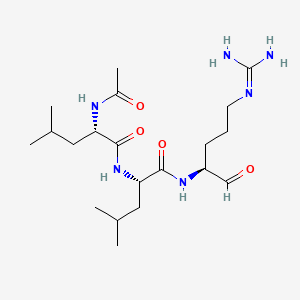
![[D-Ala2]leucine-enkephalin](/img/structure/B1674835.png)



